molecular formula C17H25BN2O6 B1443558 Tert-butyl (2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 1404561-06-3

Tert-butyl (2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No. B1443558
M. Wt: 364.2 g/mol
InChI Key: GMAMGRPWMDJGHV-UHFFFAOYSA-N
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Description

Tert-butyl (2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a chemical compound. It is a significant intermediate of 1H-indazole derivatives . The empirical formula is C16H28BNO4 .


Molecular Structure Analysis

The molecular structure of this compound has been corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The optimized molecular structure coheres with the single crystal structure ascertained via the experiment .


Chemical Reactions Analysis

The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 309.21 . More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Synthesis of Biologically Active Compounds

Compounds related to "Tert-butyl (2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate" have been synthesized as intermediates in the production of biologically active compounds. For example, a related compound was synthesized as an important intermediate for crizotinib, a medication used in cancer treatment (Kong et al., 2016). Similarly, another study focused on the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate as an intermediate for omisertinib (AZD9291), a drug used for non-small cell lung cancer treatment (Zhao et al., 2017).

Material Science and Nanoparticle Synthesis

Related compounds have also found applications in material science, particularly in the synthesis of nanoparticles with enhanced brightness and emission properties. For instance, a study utilized bromo and tri-tert-butyl-phosphine palladium complexes to initiate Suzuki-Miyaura chain growth polymerization, leading to the production of heterodisubstituted polyfluorenes. These polymers were used to create stable nanoparticles with bright fluorescence emission, potentially applicable in various optical and electronic devices (Fischer et al., 2013).

Chemical Reactions and Mechanisms

Another aspect of research involving related compounds focuses on their chemical reactivity and mechanisms. For example, tert-butyl nitrite has been identified as a safe and chemoselective nitrating agent for phenolic substrates, providing insights into organic synthesis techniques and methodologies (Koley et al., 2009).

properties

IUPAC Name

tert-butyl N-[2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O6/c1-15(2,3)24-14(21)19-12-10-11(8-9-13(12)20(22)23)18-25-16(4,5)17(6,7)26-18/h8-10H,1-7H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAMGRPWMDJGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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